molecular formula C8H15NO3 B12982563 Methyl 4-(methylamino)tetrahydro-2H-pyran-2-carboxylate

Methyl 4-(methylamino)tetrahydro-2H-pyran-2-carboxylate

Cat. No.: B12982563
M. Wt: 173.21 g/mol
InChI Key: LNZYSCPZKILWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(methylamino)tetrahydro-2H-pyran-2-carboxylate is an organic compound with a complex structure that includes a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(methylamino)tetrahydro-2H-pyran-2-carboxylate typically involves the reaction of tetrahydro-4H-pyran-4-one with methylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride. The reaction conditions usually involve a solvent like tetrahydrofuran or methanol, and the temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylamino)tetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(methylamino)tetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(methylamino)tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl tetrahydro-2H-pyran-4-carboxylate
  • N-methyl tetrahydro-2H-pyran-4-amine
  • Tetrahydro-2H-pyran-4-carboxylic acid derivatives

Uniqueness

Methyl 4-(methylamino)tetrahydro-2H-pyran-2-carboxylate is unique due to its specific functional groups and the tetrahydropyran ring structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 4-(methylamino)oxane-2-carboxylate

InChI

InChI=1S/C8H15NO3/c1-9-6-3-4-12-7(5-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3

InChI Key

LNZYSCPZKILWFK-UHFFFAOYSA-N

Canonical SMILES

CNC1CCOC(C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.